molecular formula C5H3ClN2 B12894414 1H-Pyrrole-2-carbonitrile, 5-chloro- CAS No. 827342-90-5

1H-Pyrrole-2-carbonitrile, 5-chloro-

Cat. No.: B12894414
CAS No.: 827342-90-5
M. Wt: 126.54 g/mol
InChI Key: IUTIGODGLLFLGH-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with a chlorine atom at the 5-position and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1H-pyrrole-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-nitrobenzaldehyde with malononitrile in the presence of a base can yield the desired pyrrole derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the chloro and nitrile functionalities onto the pyrrole ring .

Industrial Production Methods

Industrial production of 5-chloro-1H-pyrrole-2-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

5-Chloro-1H-pyrrole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-pyrrole-2-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    5-Fluoro-1H-pyrrole-2-carbonitrile: Contains a fluorine atom at the 5-position.

    5-Methyl-1H-pyrrole-2-carbonitrile: Features a methyl group at the 5-position.

Uniqueness

5-Chloro-1H-pyrrole-2-carbonitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity

Properties

CAS No.

827342-90-5

Molecular Formula

C5H3ClN2

Molecular Weight

126.54 g/mol

IUPAC Name

5-chloro-1H-pyrrole-2-carbonitrile

InChI

InChI=1S/C5H3ClN2/c6-5-2-1-4(3-7)8-5/h1-2,8H

InChI Key

IUTIGODGLLFLGH-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)Cl)C#N

Origin of Product

United States

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